molecular formula C19H25N3O3S B2475282 N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide CAS No. 320423-03-8

N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide

Cat. No.: B2475282
CAS No.: 320423-03-8
M. Wt: 375.49
InChI Key: BNWPELOTHLDVSS-UHFFFAOYSA-N
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Description

N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
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Properties

IUPAC Name

N',2,2-trimethyl-N'-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-13-12-15(14-10-8-7-9-11-14)20-17(16(13)26(6,24)25)22(5)21-18(23)19(2,3)4/h7-12H,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWPELOTHLDVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide (CAS No. 320423-03-8) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C19H25N3O3S
  • Molecular Weight : 373.49 g/mol
  • Chemical Structure : The compound features a propanohydrazide backbone with a trimethyl group and a pyridine ring substituted with a methylsulfonyl and phenyl group.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds, followed by methylation and sulfonylation steps. Detailed methodologies can be found in literature focusing on similar hydrazide derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, indicating that derivatives with similar structures exhibit significant activity against various bacterial strains, including MRSA, E. coli, K. pneumoniae, and P. aeruginosa. For instance, a study evaluated several derivatives and found that those containing the methylsulfonyl group displayed enhanced antibacterial activity compared to their non-sulfonylated counterparts .

CompoundActivity Against MRSAActivity Against E. coliMIC (µg/mL)
7gHighHigh1.5
7aModerateModerate5.0
9bLowLow>50

COX Inhibition

The compound has also been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Select compounds from related studies showed IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, demonstrating strong selectivity over COX-1 .

CompoundIC50 COX-2 (µM)Selectivity Index
7g0.10132
7a0.2531
Indomethacin0.079-

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Bacterial Growth : The presence of the methylsulfonyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : By selectively inhibiting COX-2, the compound may reduce the synthesis of pro-inflammatory prostaglandins without significantly affecting COX-1 mediated protective functions.
  • Cytotoxicity Assessments : Safety evaluations indicated that certain derivatives exhibited low cytotoxicity against human cell lines, suggesting a favorable therapeutic index for potential clinical applications .

Case Studies

  • Study on Antibacterial Efficacy : In a comparative study involving various hydrazone derivatives, this compound was shown to outperform standard antibiotics in inhibiting growth of multidrug-resistant strains.
  • COX Inhibition Study : A molecular docking study revealed that the compound fits well into the active site of COX-2, supporting its role as a selective inhibitor which could lead to reduced side effects commonly associated with non-selective NSAIDs.

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